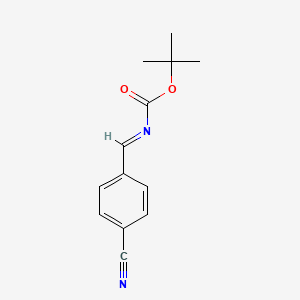

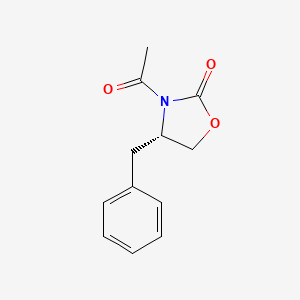

![molecular formula C₁₄H₈Cl₂F₃NO₂ B1147096 (4S)-6-クロロ-4-[2-(2-クロロシクロプロピル)エチニル]-4-(トリフルオロメチル)-1H-3,1-ベンゾキサジン-2-オン CAS No. 1322625-98-8](/img/structure/B1147096.png)

(4S)-6-クロロ-4-[2-(2-クロロシクロプロピル)エチニル]-4-(トリフルオロメチル)-1H-3,1-ベンゾキサジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, also known as (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a useful research compound. Its molecular formula is C₁₄H₈Cl₂F₃NO₂ and its molecular weight is 350.12. The purity is usually 95%.

BenchChem offers high-quality (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

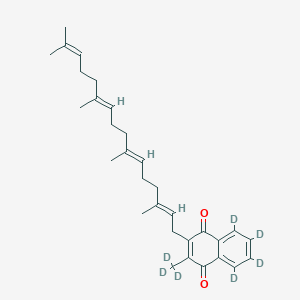

不斉水素化

この化合物は、不斉水素化においてトリフルオロメチルケトンのための試薬として用いられてきました {svg_1}. 立体電子効果により、トリフルオロメチル(またはパーフルオロアルキル)ケトンは、不斉(移動)水素化において困難な基質です {svg_2}. イリジウム/f-ampholおよびイリジウム/f-ampha触媒系を開発することにより、キラルな2級2,2,2-トリフルオロエタノールの合成を、高い収率(最大99%)および優れたエナンチオ選択性(最大99%ee)で効率的に行う方法が提供されます {svg_3}.

オダナカツチブとLX-1031の合成

この方法の実際的な利便性は、オダナカツチブおよびLX-1301の重要な中間体の容易な調製によって実証されました {svg_4}. これらは重要な医薬品であり、これらの薬剤を効率的に合成できることは、その製造にとって不可欠です {svg_5}.

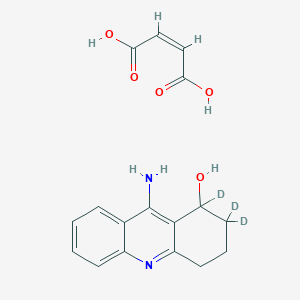

DNA標識

EdUと呼ばれる分子は、DNAを標識するために実験室の実験で一般的に使用されますが、ヒト細胞ではDNA損傷として認識されます {svg_6}. これは、最終的にがん細胞を含む影響を受けた細胞に致命的となる、DNA修復の暴走プロセスを引き起こします {svg_7}.

抗がん特性

EdUの予期せぬ特性は、特に脳腫瘍に対するその可能性をさらに研究する価値があることを示唆しています {svg_8}. その毒性と、急速に分裂する細胞に対する選択性を考えると、EdUをがん治療の基礎として使用できる可能性があります {svg_9}.

DNA複製研究

科学者は、実験室の実験で細胞にEdUを加えて、DNA中のチミジンを置換します {svg_10}. これは、細胞分裂中のDNA複製プロセスの研究など、DNAを標識して追跡するために、比較的容易かつ効率的に使用できます {svg_11}.

ヌクレオチド除去修復

EdUは、理由はまだ不明ですが、ヌクレオチド除去修復と呼ばれる修復反応を引き起こすような方法でDNAを変更します {svg_12}. このプロセスには、損傷したDNAの短い部分を削除して、置換ストランドを再合成することが含まれます {svg_13}.

作用機序

- However, benzoxazinones (the class to which this compound belongs) are known to impact various cellular processes, including inflammation, oxidative stress, and cell signaling pathways .

- Impact on Bioavailability :

Biochemical Pathways

Pharmacokinetics

生化学分析

Biochemical Properties

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence its interaction with enzymes involved in oxidative stress responses . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways related to cell proliferation and apoptosis . This modulation can lead to changes in gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is crucial for its potential therapeutic applications.

Metabolic Pathways

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s presence can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with other biomolecules and its overall biological activity.

特性

IUPAC Name |

(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVZKIFRATURHW-LIVBHKQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

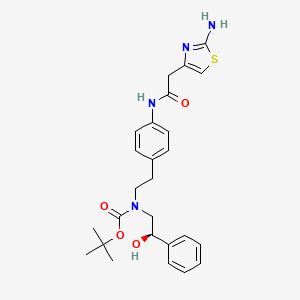

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)